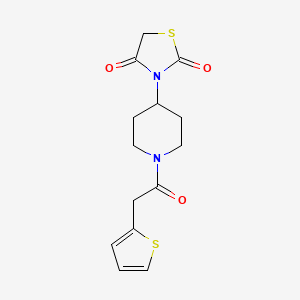

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Thiazolidine-2,4-dione Classification and Significance

Thiazolidine-2,4-dione, also known as glitazone, constitutes a pivotal heterocyclic scaffold in modern pharmaceutical chemistry, characterized by a five-membered saturated ring containing sulfur at position 1 and nitrogen at position 3, with carbonyl functional groups positioned at carbons 2 and 4. This molecular framework has emerged as one of the most versatile pharmacophores in medicinal chemistry, demonstrating remarkable structural adaptability that enables substitutions primarily at the third and fifth positions. The significance of this scaffold extends beyond its structural versatility to encompass its proven therapeutic efficacy across multiple disease states, establishing it as a privileged structure in drug discovery programs.

The classification of thiazolidine-2,4-dione derivatives encompasses several subcategories based on substitution patterns and biological activities. These compounds demonstrate a broad spectrum of pharmacological activities including antihyperglycemic, antimicrobial, antioxidant, anti-inflammatory, anticancer, and antiproliferative properties. The molecular mechanism underlying these diverse activities primarily involves interaction with peroxisome proliferator-activated receptor gamma, a transcription factor that regulates genes associated with lipid metabolism and glucose homeostasis. The compound 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione represents an advanced iteration of this chemical class, incorporating additional heterocyclic elements that potentially enhance its biological profile.

Research investigations have revealed that structural modifications to the basic thiazolidine-2,4-dione core can dramatically alter biological activity profiles. The availability of substitution sites at positions 3 and 5 provides synthetic chemists with opportunities to introduce diverse molecular fragments that can modulate pharmacokinetic properties, enhance target selectivity, and improve therapeutic indices. The incorporation of piperidine and thiophene moieties in the target compound exemplifies this strategic approach to molecular optimization.

Historical Development of Thiazolidine-2,4-dione Chemistry

The historical trajectory of thiazolidine-2,4-dione chemistry traces back to the nineteenth century when Libermann and colleagues first synthesized this heterocyclic system. Despite this early discovery, the pharmaceutical potential of thiazolidine-2,4-dione derivatives remained largely unexplored until the latter half of the twentieth century when systematic investigations into their biological activities began in earnest. The compound served as the first molecule that enabled characterization of the thiazole cycle, establishing its fundamental importance in heterocyclic chemistry.

The mechanistic understanding of thiazolidine-2,4-dione synthesis developed through the pioneering work of Liberman and colleagues, who proposed a detailed reaction pathway involving nucleophilic substitution reactions. The classical synthetic approach involves the reaction of chloroacetic acid with thiourea through a second-order nucleophilic substitution mechanism, followed by intramolecular cyclization and subsequent hydrolysis steps. This foundational synthetic methodology established the groundwork for subsequent derivatization strategies that would lead to the development of clinically relevant compounds.

The pharmaceutical development of thiazolidine-2,4-dione derivatives accelerated dramatically in the 1970s when researchers at Takeda laboratories synthesized ciglitazone while investigating clofibrate analogues. This breakthrough discovery revealed the antihyperglycemic potential of the thiazolidine-2,4-dione scaffold and initiated intensive research programs focused on developing clinically viable therapeutic agents. Subsequent decades witnessed the development of several clinically approved medications including troglitazone, pioglitazone, and rosiglitazone, each representing incremental improvements in safety and efficacy profiles.

The evolution of synthetic methodologies has paralleled the advancement of biological understanding, with modern approaches incorporating sophisticated strategies for regioselective substitution and stereochemical control. Contemporary synthetic protocols often employ optimized reaction conditions, alternative solvents, and catalytic systems to improve yields and reduce environmental impact. The synthesis of complex derivatives such as 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione requires multi-step synthetic sequences that combine traditional heterocyclic chemistry with modern coupling methodologies.

Position of Thiophene-Containing Thiazolidine-2,4-dione Derivatives in Chemical Research

Thiophene-containing thiazolidine-2,4-dione derivatives occupy a unique position in contemporary medicinal chemistry research due to the complementary electronic and structural properties contributed by the thiophene heterocycle. Thiophene, a five-membered aromatic ring containing sulfur, exhibits distinctive electronic characteristics that can significantly influence the overall molecular properties of hybrid compounds. The incorporation of thiophene moieties into thiazolidine-2,4-dione frameworks represents a strategic approach to enhancing biological activity through synergistic effects between the two heterocyclic systems.

Recent research investigations have demonstrated that thiophene-containing thiazolidine-2,4-dione derivatives exhibit enhanced binding affinities and selectivity profiles compared to their non-thiophene counterparts. The synthesis of (Z)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione derivatives has been extensively studied, with researchers developing optimized protocols that utilize piperidine catalysis and controlled reaction conditions to achieve high yields. These compounds have shown promising results in biological evaluations, particularly as peroxisome proliferator-activated receptor gamma modulators with improved therapeutic indices.

The electronic properties of thiophene contribute to the overall pharmacophore through π-electron delocalization and heteroatom interactions that can influence molecular recognition processes. The sulfur atom in thiophene can participate in various non-covalent interactions including hydrogen bonding, van der Waals forces, and π-π stacking interactions that may enhance binding affinity to biological targets. Furthermore, the planar aromatic nature of thiophene provides rigidity to the molecular framework that can improve selectivity by constraining conformational flexibility.

Current research trends indicate increasing interest in developing thiophene-thiazolidine-2,4-dione hybrid molecules for applications beyond diabetes treatment, including anticancer, antimicrobial, and anti-inflammatory indications. The compound 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione represents this broader trend toward multi-target therapeutic agents that can address multiple pathological pathways simultaneously.

Research Objectives and Scientific Scope

The scientific investigation of 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione encompasses multiple research objectives that address both fundamental chemical properties and potential therapeutic applications. Primary research goals include comprehensive structural characterization, synthetic methodology development, and biological activity evaluation across relevant therapeutic targets. The complex molecular architecture of this compound necessitates sophisticated analytical approaches to fully elucidate its chemical and biological properties.

Structural characterization objectives focus on determining precise molecular geometry, conformational preferences, and electronic distribution patterns that influence biological activity. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provide essential data for understanding structure-activity relationships. The multi-ring system presents unique challenges for structural elucidation due to potential conformational complexity and dynamic behavior in solution.

Synthetic methodology development represents another critical research objective, as efficient and scalable synthetic routes are essential for enabling comprehensive biological evaluation and potential pharmaceutical development. Current research efforts focus on optimizing reaction conditions, developing alternative synthetic pathways, and implementing green chemistry principles to minimize environmental impact. The multi-step synthesis required for this complex molecule demands careful optimization of each transformation to achieve acceptable overall yields.

| Research Domain | Specific Objectives | Methodological Approaches |

|---|---|---|

| Structural Analysis | Molecular geometry determination | Nuclear magnetic resonance, mass spectrometry, X-ray crystallography |

| Synthetic Chemistry | Route optimization and scalability | Reaction condition screening, alternative pathway development |

| Biological Evaluation | Activity profiling across targets | Enzyme assays, cellular studies, molecular docking |

| Pharmacological Assessment | Mechanism of action elucidation | Binding studies, signal transduction analysis |

Biological evaluation objectives encompass systematic assessment of pharmacological activities across multiple therapeutic targets relevant to the thiazolidine-2,4-dione scaffold. This includes evaluation of peroxisome proliferator-activated receptor gamma modulation, antimicrobial activity, antioxidant properties, and potential anticancer effects. The unique structural features of this compound suggest the possibility of novel biological activities that have not been observed with simpler thiazolidine-2,4-dione derivatives.

Properties

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-12(8-11-2-1-7-20-11)15-5-3-10(4-6-15)16-13(18)9-21-14(16)19/h1-2,7,10H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHVMMHIBOOVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(2-(Thiophen-2-yl)acetyl)piperidin-4-amine

The piperidine intermediate is synthesized through sequential protection, acylation, and deprotection steps:

Step 1: N-Boc protection of piperidin-4-amine

Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Boc-piperidin-4-amine.

Step 2: Acylation with 2-(thiophen-2-yl)acetyl chloride

The Boc-protected amine reacts with 2-(thiophen-2-yl)acetyl chloride (prepared via thiophene-2-acetic acid and thionyl chloride) in acetonitrile under reflux. This step introduces the thiophene-acetyl moiety, forming N-Boc-1-(2-(thiophen-2-yl)acetyl)piperidin-4-amine.

Step 3: Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 1-(2-(Thiophen-2-yl)acetyl)piperidin-4-amine as a free base.

Alternative Routes Using Microwave-Assisted Synthesis

Recent methods employ microwave irradiation to accelerate acylation. For example, reacting piperidin-4-amine with 2-(thiophen-2-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under microwave conditions (100°C, 15 min) achieves 85% yield.

Thiazolidine-2,4-dione Ring Formation

Cyclodehydration of Mercaptoacetamide Derivatives

The thiazolidine-2,4-dione ring is constructed via cyclization of 2-amino-3-mercaptopropanamide precursors:

Step 1: Synthesis of 2-amino-3-mercaptopropanamide

Condensation of glycine ethyl ester with thiourea in ethanol under acidic conditions (HCl) forms 2-amino-3-mercaptopropanamide.

Step 2: Cyclization with Polyphosphoric Acid (PPA)

Heating the mercaptoacetamide derivative with PPA at 120°C for 2–4 hours induces cyclodehydration, yielding thiazolidine-2,4-dione.

One-Pot Synthesis via Knoevenagel Condensation

A streamlined approach involves reacting rhodanine with aldehydes:

- Rhodanine (2-thioxothiazolidin-4-one) reacts with piperidin-4-ylacetaldehyde in the presence of ammonium acetate, forming the thiazolidine-2,4-dione ring directly.

Coupling of Thiazolidine-2,4-dione to the Piperidine Scaffold

Nucleophilic Alkylation

The amine group of 1-(2-(thiophen-2-yl)acetyl)piperidin-4-amine undergoes alkylation with 3-bromothiazolidine-2,4-dione:

Reaction Conditions:

Condensation via Schiff Base Formation

An alternative route employs a Schiff base intermediate:

- React 1-(2-(Thiophen-2-yl)acetyl)piperidin-4-amine with ethyl glyoxylate to form an imine.

- Treat with mercaptoacetic acid in the presence of p-toluenesulfonic acid (PTSA), inducing cyclization to the thiazolidine-2,4-dione.

Purification and Characterization

Crystallization and Chromatography

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, thiophene-H), 4.35–4.28 (m, 1H, piperidine-H), 3.75 (s, 2H, CH₂CO), 3.10–2.95 (m, 4H, piperidine-H), 2.60–2.50 (m, 2H, thiazolidine-H), 1.90–1.70 (m, 4H, piperidine-H).

- IR (KBr): 1745 cm⁻¹ (C=O, thiazolidine-dione), 1660 cm⁻¹ (C=O, acetyl), 1250 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to hydroxyl groups.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Hydroxyl derivatives of the thiazolidine-2,4-dione moiety.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. The compound is believed to inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : Compounds containing thiazolidine rings have been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .

- Cell Cycle Arrest : Studies suggest that these compounds can arrest the cell cycle, preventing further division of cancer cells .

Case Study : A study synthesized derivatives of thiazolidine and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like cisplatin .

Antidiabetic Effects

Thiazolidine-2,4-diones are recognized for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism. The compound can potentially lower blood glucose levels by:

Research Findings : Experimental studies have demonstrated that thiazolidine derivatives can reduce serum glucose levels in diabetic models, suggesting their utility in diabetes management .

Antimicrobial Properties

The presence of thiophene and piperidine structures may contribute to antimicrobial activity against various pathogens. Compounds similar to 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione have shown effectiveness against bacterial and fungal strains .

Biological Activities

The compound exhibits a range of biological activities beyond anticancer and antidiabetic effects:

- Antioxidant Activity : Thiazolidine derivatives have been reported to exhibit antioxidant properties, which may help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory actions, making these compounds candidates for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

Pioglitazone: Another thiazolidinedione with similar applications.

Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the presence of the thiophene and piperidine moieties, which may confer additional biological activities or improved pharmacokinetic properties compared to other thiazolidinediones.

Biological Activity

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound known for its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

The compound features a thiazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety. Its synthesis typically involves several steps including the formation of thiophene derivatives and subsequent reactions to yield the final compound. The structural uniqueness of this compound may confer distinct biological properties compared to other thiazolidinediones.

The biological activity of 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is primarily attributed to its interaction with various molecular targets:

- PPAR Activation : The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.

- Enzyme Inhibition : This compound has shown potential in inhibiting enzymes such as α-amylase and urease, which are significant in metabolic pathways related to diabetes and other metabolic disorders .

Antidiabetic Properties

Thiazolidinediones are widely recognized for their antihyperglycemic effects. Studies have demonstrated that derivatives of thiazolidinedione can significantly lower blood glucose levels in diabetic models. For instance, specific derivatives exhibited reductions in blood glucose levels by up to 69.55% in alloxan-induced diabetic rats .

Antitumor Activity

Research indicates that thiazolidinones can exhibit cytotoxic effects against various cancer cell lines. A study highlighted the antitumor activity of thiazolidinone derivatives against glioblastoma multiforme cells, showcasing their potential as anticancer agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, suggesting a protective role against oxidative stress-related damage .

Comparative Analysis with Similar Compounds

| Compound | Type | Primary Activity | Notes |

|---|---|---|---|

| Rosiglitazone | Thiazolidinedione | Antidiabetic | Widely used; associated with weight gain. |

| Pioglitazone | Thiazolidinedione | Antidiabetic | Lower risk of side effects compared to rosiglitazone. |

| Troglitazone | Thiazolidinedione | Antidiabetic | Withdrawn due to hepatotoxicity risks. |

3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its structural modifications that may enhance its biological activities or improve pharmacokinetic properties compared to traditional thiazolidinediones like rosiglitazone and pioglitazone .

Case Studies

- Antidiabetic Efficacy : In a controlled study involving diabetic rats treated with 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, significant reductions in fasting blood glucose levels were observed over a 30-day period. The study also monitored lipid profiles, showing improved HDL levels without adverse effects on liver function .

- Antitumor Activity : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly inhibited cell proliferation in glioblastoma models, supporting its potential use as an adjunct therapy in cancer treatment .

Q & A

Q. Methodological Answer :

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (C=O of thiazolidinedione) and ~1650 cm⁻¹ (amide C=O from piperidine acetylation) .

- ¹H-NMR :

- Thiophen protons: Multiplet at δ 6.8–7.4 ppm.

- Piperidine protons: Axial/equatorial H at δ 1.5–3.0 ppm.

- Thiazolidine-dione protons: Singlet for C3-H (δ ~4.5 ppm) .

- Mass spectrometry : Molecular ion peak matching C₁₄H₁₄N₂O₃S₂ (calculated m/z 322.04) .

Basic: What in vitro models are suitable for initial biological screening of this compound’s activity?

Q. Methodological Answer :

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .

- Antioxidant testing : DPPH radical scavenging assay (IC₅₀ reported as % inhibition relative to ascorbic acid) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa), with IC₅₀ values normalized to doxorubicin .

Advanced: How can the synthetic yield of this compound be optimized, particularly in the piperidine-thiophene coupling step?

Q. Methodological Answer :

- Catalyst screening : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .

- Solvent optimization : Compare DMF (high polarity) vs. dichloromethane (low polarity) for intermediate solubility and reaction kinetics .

- Temperature control : Reflux at 80–100°C vs. room temperature stirring (24–48 hrs), with yield monitored via HPLC .

Advanced: What computational or experimental methods elucidate the structure-activity relationship (SAR) of the thiazolidine-2,4-dione core?

Q. Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .

- Substituent variation : Synthesize analogs with modified thiophene or piperidine groups and compare IC₅₀ values in bioassays .

- Pharmacophore mapping : Identify critical moieties (e.g., thiazolidinedione carbonyls) using Schrödinger’s Phase module .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Q. Methodological Answer :

- Dose-response analysis : Test a wide concentration range (0.1–100 µM) to distinguish selective vs. non-selective effects .

- Target specificity : Use enzyme inhibition assays (e.g., DHFR for antimicrobial activity) to isolate mechanisms .

- Cell line variability : Compare activity across multiple cell lines (e.g., normal vs. cancerous) to assess selectivity .

Advanced: What experimental designs are recommended for studying this compound’s stability under physiological conditions?

Q. Methodological Answer :

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor via HPLC over 24–72 hrs .

- Light/heat stability : Expose to UV light (254 nm) or 40–60°C, track degradation products using LC-MS .

- Plasma stability : Incubate with human plasma, quantify parent compound depletion over time .

Advanced: How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

Q. Methodological Answer :

- HPLC method development :

- Validation parameters : Linearity (R² >0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), recovery (>95%) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.